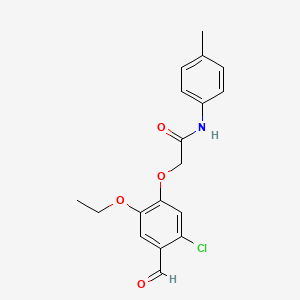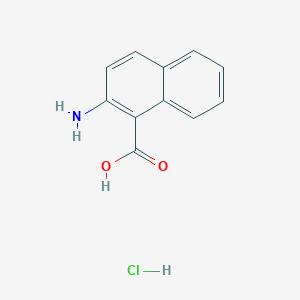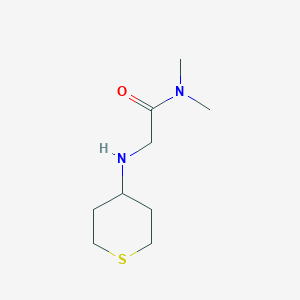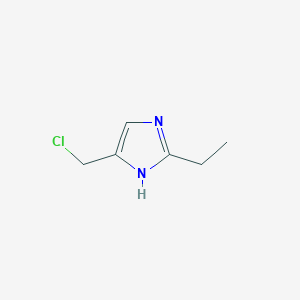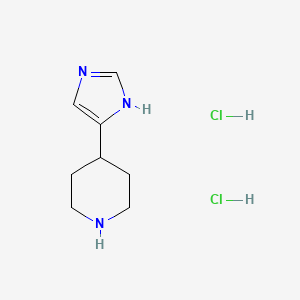
4-(4-piperidyl)-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-5-yl)piperidinedihydrochloride is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-5-yl)piperidinedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.
Substitution: Both the imidazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.
Scientific Research Applications
4-(1H-Imidazol-5-yl)piperidinedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-5-yl)piperidinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This binding can modulate the activity of the target, leading to various biological effects. The piperidine ring can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
4-(1H-Imidazol-5-yl)piperidinedihydrochloride can be compared with other imidazole-containing compounds, such as:
Histamine: A naturally occurring compound with an imidazole ring, involved in immune responses.
Clotrimazole: An antifungal medication with an imidazole ring.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
The uniqueness of 4-(1H-Imidazol-5-yl)piperidinedihydrochloride lies in its combination of the imidazole and piperidine rings, which can confer distinct chemical and biological properties compared to other imidazole-containing compounds .
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H |
InChI Key |
XBZZBDRWBBYHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


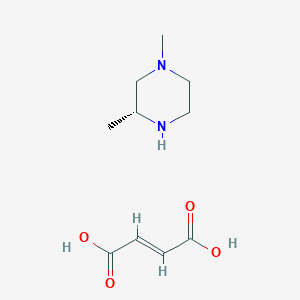
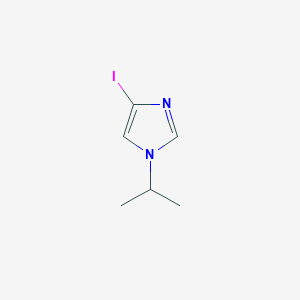
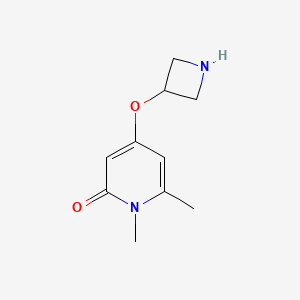
![2-([2,2'-Bipyridin]-5-yl)acetonitrile](/img/structure/B13020170.png)

![6-Thia-3-azabicyclo[3.2.1]octane](/img/structure/B13020186.png)
![N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine](/img/structure/B13020187.png)
![5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13020193.png)
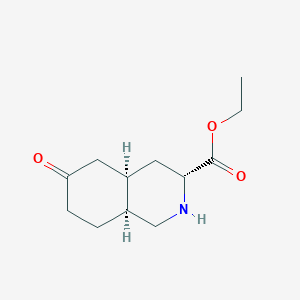
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13020198.png)
